molecular formula C27H22ClN3O3 B295634 (4E)-4-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione

Katalognummer: B295634
Molekulargewicht: 471.9 g/mol
InChI-Schlüssel: RNQMYWRJMCETSB-JJIBRWJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione, commonly known as CPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of CPOP is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. CPOP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and pain perception. CPOP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels (VGSCs) and transient receptor potential (TRP) channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. CPOP has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the development of inflammation and pain. CPOP has also been shown to reduce the activity of various nociceptive neurons, which are involved in pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPOP for lab experiments is its potential as a non-opioid analgesic, which could provide an alternative to traditional opioid analgesics that have significant side effects and potential for abuse. Another advantage of CPOP is its potential as a neuroprotective agent, which could provide a new avenue for the treatment of various neurodegenerative diseases. However, one of the main limitations of CPOP for lab experiments is its limited availability and high cost, which could limit its use in large-scale studies.

Zukünftige Richtungen

There are several future directions for the research and development of CPOP. One direction is the further evaluation of its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the further evaluation of its potential as a non-opioid analgesic, particularly in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in various fields of scientific research.

Synthesemethoden

CPOP can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 3-bromopropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with indole-3-carboxaldehyde to form the corresponding imine, which is then reduced with sodium borohydride to form the desired product, CPOP.

Wissenschaftliche Forschungsanwendungen

CPOP has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, CPOP has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, CPOP has been evaluated for its potential as a non-opioid analgesic due to its ability to modulate pain perception. In neuroscience, CPOP has been evaluated for its potential as a neuroprotective agent due to its ability to inhibit oxidative stress and inflammation.

Eigenschaften

Molekularformel

C27H22ClN3O3

Molekulargewicht

471.9 g/mol

IUPAC-Name

(4E)-4-[[1-[3-(4-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H22ClN3O3/c28-20-11-13-22(14-12-20)34-16-6-15-30-18-19(23-9-4-5-10-25(23)30)17-24-26(32)29-31(27(24)33)21-7-2-1-3-8-21/h1-5,7-14,17-18H,6,15-16H2,(H,29,32)/b24-17+

InChI-Schlüssel

RNQMYWRJMCETSB-JJIBRWJFSA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCCOC5=CC=C(C=C5)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCCOC5=CC=C(C=C5)Cl)C(=O)N2

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCCOC5=CC=C(C=C5)Cl)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.